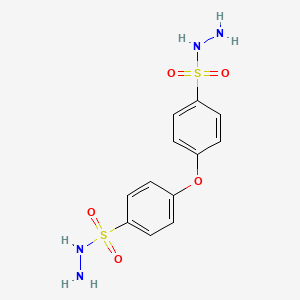![molecular formula C8H6N2O2 B1293443 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid CAS No. 1040682-84-5](/img/structure/B1293443.png)
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound with the molecular formula C8H6N2O2. It is a member of the pyridine and pyrrole families, characterized by a fused ring structure that includes both pyridine and pyrrole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Mechanism of Action
Target of Action
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid is a complex compound with potential interactions with various targets. Similar pyrrolopyridine derivatives have been reported to interact with fibroblast growth factor receptors (fgfrs) , which play an essential role in various types of tumors .
Mode of Action
It’s known that pyrrolopyridine derivatives can inhibit fgfrs . Upon binding to FGFRs, these compounds can inhibit the receptor’s kinase activity, disrupting the downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors, like some pyrrolopyridine derivatives, can disrupt several signaling pathways, including the ras–mek–erk, plcγ, and pi3k–akt pathways . These pathways are involved in cell proliferation, migration, and angiogenesis .
Result of Action
Similar pyrrolopyridine derivatives have shown potential in inhibiting cell proliferation and inducing apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes such as kinases and phosphatases, influencing their activity. This compound has been shown to bind to specific protein domains, altering their conformation and function. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signal transduction pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting survival signals . Additionally, it can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest in certain cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce enzyme efficiency . Furthermore, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that its effects on cellular function can persist, leading to sustained changes in cell behavior and metabolism . The degradation products of this compound may also have biological activity, which needs to be considered in long-term experiments .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, it can modulate cellular processes without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as liver damage and oxidative stress . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response, and exceeding this dose can lead to adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body . This compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . Additionally, it may require specific cofactors for its metabolic transformation, influencing its bioavailability and efficacy .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, influencing its intracellular concentration and localization . Once inside the cell, it can bind to various proteins, affecting its distribution and accumulation in different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence its activity and function, as it may interact with organelle-specific proteins and pathways . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminopyridine with ethyl acetoacetate followed by cyclization can yield the desired compound. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. These methods may include continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This approach can improve efficiency and scalability compared to batch processes.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid: This compound has a different ring fusion pattern, leading to distinct chemical and biological properties.
1H-Pyrrolo[3,2-b]pyridine-6-carboxylic acid: Another isomer with variations in the position of the carboxylic acid group, affecting its reactivity and applications.
Uniqueness: this compound is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound in the synthesis of novel pharmaceuticals and in various research applications.
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)7-5-1-3-9-6(5)2-4-10-7/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGNDVIFEUMRNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649814 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040682-84-5 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1040682-84-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Benzyl-7-phenyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B1293366.png)











